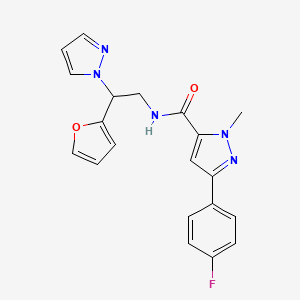
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O2 and its molecular weight is 379.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(4-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. The pyrazole moiety has been extensively studied for various pharmacological properties, including anti-inflammatory and anticancer effects. This article aims to synthesize and analyze the biological activity of this specific compound based on available literature.
Chemical Structure
The compound can be represented with the following molecular formula:
- Molecular Formula : C18H19FN4O2
- Molecular Weight : 344.37 g/mol
Biological Activity Overview
The biological activity of the compound is primarily evaluated through its effects on various cancer cell lines and its potential as an anti-inflammatory agent. The following sections detail the findings from various studies.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound exhibited significant inhibitory effects, with IC50 values indicating its potency in reducing cell viability in these lines. For instance, the IC50 value for MCF7 indicates a strong cytotoxic effect, making it a potential candidate for further development in breast cancer therapies.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways associated with cell proliferation and survival. For example, compounds with similar pyrazole structures have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
Table 2: Summary of Anti-inflammatory Studies
These findings suggest that the compound may be beneficial in treating inflammatory conditions alongside its anticancer properties.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives, including this compound, in clinical settings:
- MCF7 Cell Line Study : A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 3.79 µM, indicating potent activity against hormone-responsive tumors.
- A549 Cell Line Study : Wei et al. reported that compounds with structural similarities exhibited an IC50 of 26 µM against lung cancer cells, suggesting potential applications in lung cancer treatment strategies.
- HCT116 Cell Line Study : Xia et al.'s research indicated that compounds related to this one displayed significant apoptosis induction in colon cancer cells with IC50 values around 49.85 µM, reinforcing its therapeutic potential.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O2/c1-25-17(12-16(24-25)14-5-7-15(21)8-6-14)20(27)22-13-18(19-4-2-11-28-19)26-10-3-9-23-26/h2-12,18H,13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNGKSLAYZNZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














